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Compound of Interest

Compound Name:
6,6-Dimethylazepan-4-one

hydrochloride

CAS No.: 2031268-83-2

Cat. No.: B1384082

Get Quote

Executive Summary
The azepane (homopiperidine) scaffold is a privileged structure in medicinal chemistry,

appearing in various therapeutic agents including protease inhibitors and kinase inhibitors (e.g.,

Balanol analogues). The introduction of a gem-dimethyl group at the C6 position of the azepan-

4-one core serves two critical functions: it imposes conformational constraints that can enhance

binding affinity, and it blocks metabolic oxidation at a typically labile site.

This technical guide delineates a robust, scalable synthesis pathway for 6,6-dimethylazepan-
4-one hydrochloride. Unlike the synthesis of unsubstituted azepan-4-ones, which utilizes

symmetrical precursors, the 6,6-dimethyl variant requires an unsymmetrical diester strategy.

The pathway selected prioritizes regiochemical fidelity and scalability, utilizing a Modified

Dieckmann Condensation as the key ring-closing step.

Retrosynthetic Analysis
The strategic disconnection relies on the intramolecular Claisen (Dieckmann) condensation to

form the 7-membered ring. To achieve the specific 6,6-dimethyl regiochemistry relative to the
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ketone at C4, the acyclic precursor must be an unsymmetrical tertiary amine containing one

propionate arm and one 3,3-dimethylbutyrate arm.

Retrosynthesis Diagram
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Caption: Retrosynthetic disconnection of 6,6-dimethylazepan-4-one revealing the

unsymmetrical diester requirement.
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Primary Synthesis Pathway: The Dieckmann
Route[1]
Phase 1: Precursor Construction
The synthesis begins with the construction of the acyclic amine backbone. Direct double

Michael addition is not feasible for the dimethyl arm due to the steric hindrance of 3,3-

dimethylacrylate. Therefore, a stepwise alkylation-Michael addition sequence is employed.

Step 1.1: Synthesis of Ethyl 4-bromo-3,3-dimethylbutanoate Rationale: This fragment provides

the "butyrate" arm with the gem-dimethyl group.

Starting Material: 3,3-Dimethylglutaric anhydride.

Reaction: Ring opening with ethanol followed by a modified Hunsdiecker reaction (or Barton

decarboxylation-halogenation) on the free acid.

Mechanism: The anhydride opens to the mono-ethyl ester. The free carboxylic acid is then

converted to the bromide with loss of one carbon atom, effectively shortening the C5

glutarate chain to the required C4 butyrate chain.

Step 1.2: Amine Core Assembly

Reagents: Benzylamine (BnNH₂), Ethyl Acrylate, Ethyl 4-bromo-3,3-dimethylbutanoate.

Protocol:

Michael Addition: React Benzylamine with 1.0 eq of Ethyl Acrylate to form N-benzyl-3-

aminopropionate. This reaction is rapid and clean.

Alkylation: React the secondary amine product with Ethyl 4-bromo-3,3-dimethylbutanoate

in the presence of a base (K₂CO₃) and catalytic KI in acetonitrile.

Result:Ethyl 3-(benzyl(4-ethoxy-2,2-dimethyl-4-oxobutyl)amino)propanoate.

Phase 2: Cyclization and Functionalization
Step 2.1: Dieckmann Condensation
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Reagents: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH), Toluene or THF.

Mechanism: The base deprotonates the alpha-position of the propionate arm (C2 relative to

N). This enolate attacks the carbonyl of the butyrate arm (C4 relative to N).

Regioselectivity: Cyclization is favored to form the 7-membered ring with the ketone at

position 4. The alternative cyclization (forming a 5-membered ring) is sterically disfavored

due to the gem-dimethyl group adjacent to the ester.

Product: Ethyl 1-benzyl-6,6-dimethyl-4-oxoazepane-3-carboxylate.

Step 2.2: Hydrolysis and Decarboxylation

Reagents: 6N HCl, reflux.

Process: Acidic hydrolysis converts the ethyl ester to the

-keto acid, which spontaneously decarboxylates upon heating to yield the cyclic ketone.

Step 2.3: Deprotection and Salt Formation

Reagents: H₂/Pd-C (Hydrogenolysis) followed by HCl/Ether.

Process: The benzyl group is removed via catalytic hydrogenation. The resulting free amine

is treated with anhydrous HCl to precipitate the target hydrochloride salt.

Detailed Experimental Protocols
Synthesis of the Unsymmetrical Diester
Reaction Overview:

Protocol:

Michael Addition: To a stirred solution of benzylamine (10.7 g, 100 mmol) in ethanol (50 mL)

at 0°C, add ethyl acrylate (10.0 g, 100 mmol) dropwise over 30 minutes. Allow to warm to

room temperature (RT) and stir for 4 hours. Concentrate in vacuo to yield the crude

secondary amine.
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Alkylation: Dissolve the crude residue in acetonitrile (150 mL). Add Ethyl 4-bromo-3,3-

dimethylbutanoate (23.7 g, 100 mmol), K₂CO₃ (27.6 g, 200 mmol), and KI (1.6 g, 10 mmol).

Reflux: Heat the mixture to reflux for 24–48 hours. Monitor by TLC/LC-MS for consumption of

the secondary amine.

Workup: Cool to RT, filter off solids, and concentrate the filtrate. Partition the residue

between EtOAc and water. Wash the organic layer with brine, dry over MgSO₄, and

concentrate. Purify via silica gel chromatography (Hex/EtOAc) to obtain the diester

precursor.

Dieckmann Cyclization & Decarboxylation
Protocol:

Cyclization: In a dry 3-neck flask under N₂, suspend KOtBu (1.5 eq) in anhydrous Toluene

(0.1 M concentration—dilution is key for medium rings).

Addition: Add the Diester Precursor (dissolved in Toluene) dropwise over 2 hours at reflux.

The slow addition favors intramolecular cyclization over intermolecular polymerization.

Quench: After 4 hours at reflux, cool to 0°C and quench with glacial acetic acid. Wash with

water and brine. Concentrate to yield the

-keto ester intermediate.

Decarboxylation: Dissolve the intermediate in 6N HCl (10 vol) and reflux for 6 hours.

Evolution of CO₂ gas indicates successful decarboxylation.

Isolation: Basify the cooled solution to pH 10 with NaOH (aq) and extract with DCM. Dry and

concentrate to yield 1-benzyl-6,6-dimethylazepan-4-one.

Final Deprotection (Hydrogenolysis)
Dissolve the N-benzyl ketone in MeOH. Add 10 wt% Pd/C catalyst.

Stir under H₂ atmosphere (balloon or 1 atm) for 12 hours.
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Filter through Celite to remove catalyst.

Add 1M HCl in diethyl ether to the filtrate.

Concentrate or filter the precipitate to collect 6,6-Dimethylazepan-4-one hydrochloride.

Critical Process Parameters (CPPs) &
Troubleshooting

Parameter Specification Impact on Quality Mitigation

Dilution (Step 2.1)
> 20 mL solvent per

gram of substrate

High concentration

favors intermolecular

polymerization.

Use high dilution

techniques; add

substrate slowly to the

base.

Moisture Control
< 0.1% water in

Toluene/THF

Water destroys the

base (KOtBu/NaH)

and hydrolyzes esters

prematurely.

Use freshly distilled or

molecular-sieve dried

solvents.

Temperature (Step

2.1)

Reflux (110°C for

Toluene)

High temperature

required to overcome

entropic barrier of 7-

ring formation.

Ensure vigorous

reflux; consider

Xylene if Toluene is

too slow.

Decarboxylation pH
pH < 1 (Refluxing

HCl)

Incomplete

decarboxylation yields

the ester impurity.

Monitor CO₂

evolution; ensure

sufficient reflux time.

Pathway Visualization
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Caption: Step-by-step process flow for the synthesis of 6,6-dimethylazepan-4-one HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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